(2-Phenyloxolan-3-yl)methanamine is an organic compound characterized by the presence of a phenyloxolan ring linked to a methanamine functional group. Its unique structure positions it as a significant compound in various chemical and biological applications. The compound is classified under amines and is recognized for its potential utility in medicinal chemistry and organic synthesis.
The compound can be identified by its International Union of Pure and Applied Chemistry name, (2-phenyloxolan-3-yl)methanamine, with the CAS number 1513186-03-2. It is classified as an amine due to the presence of the methanamine group, which is known for its basic properties and ability to participate in various chemical reactions. The compound's molecular formula is with a molecular weight of approximately .
The synthesis of (2-phenyloxolan-3-yl)methanamine typically involves several key steps:
Industrial production may involve advanced techniques like continuous flow reactors to optimize reaction conditions for efficiency .
The molecular structure of (2-phenyloxolan-3-yl)methanamine features a phenyloxolan ring, which contributes to its unique chemical properties. The InChI representation for this compound is:
The InChI Key is XRIXJLVASXOLNP-UHFFFAOYSA-N, facilitating easy identification in chemical databases .
(2-phenyloxolan-3-yl)methanamine undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions employed during the reaction process.
The mechanism of action for (2-phenyloxolan-3-yl)methanamine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various biological effects. This interaction is crucial in understanding its potential therapeutic applications, particularly in drug development aimed at specific pathways or diseases .
The physical properties of (2-phenyloxolan-3-yl)methanamine include:
Chemical properties include its reactivity as an amine, allowing it to participate in nucleophilic substitutions and form salts with acids .
(2-phenyloxolan-3-yl)methanamine finds applications across several domains:
(2-Phenyloxolan-3-yl)methanamine represents a structurally nuanced heterocyclic scaffold integrating an oxolane (tetrahydrofuran) ring with a phenyl substituent and an aminomethyl functional group. This configuration merges conformational restraint with versatile pharmacophore tethering capabilities, positioning it as a compelling candidate for rational drug design. Unlike conventional aliphatic amines, the oxolane ring imposes stereochemical and topological constraints that modulate receptor binding affinity and selectivity. The scaffold’s synthetic accessibility further enhances its utility in generating diverse analogs for structure-activity relationship (SAR) explorations. This section contextualizes its emergence within broader medicinal chemistry paradigms, emphasizing its distinctive stereoelectronic properties.
Oxolane (tetrahydrofuran) derivatives have evolved from natural product isolation to synthetic mainstays in drug discovery. Early investigations focused on furan-based natural products like furanolide and perillene, which demonstrated bioactivity but suffered from metabolic instability. Hydrogenation to tetrahydrofuran resolved these limitations while preserving ring oxygen pharmacophoric utility. Seminal work in the 1980s–1990s established oxolanes as privileged motifs in cardiovascular agents (e.g., ranolazine analogs) and antivirals, leveraging their ability to mimic carbohydrate transition states or peptide turn structures [5]. The incorporation of an aminomethyl group at the C3 position, as in (2-phenyloxolan-3-yl)methanamine, emerged as a strategic innovation to enhance target engagement through protonatable nitrogen—critical for ionic interactions with biological targets like GPCRs or enzymes. Key milestones include:
Table 1: Evolution of Oxolane-Containing Therapeutics
Era | Representative Compound | Therapeutic Class | Design Innovation |
---|---|---|---|
1980s | Ranolazine | Anti-anginal | Tetrahydrofuran as conformational modulator |
2000s | Maraviroc | Anti-HIV (CCR5 antagonist) | Aminocyclohexane/heterocycle amine |
2010s–Present | (2-Phenyloxolan-3-yl)methanamine derivatives | Targeted cancer therapies | Stereochemically-engineered oxolane amine |
Stereochemistry critically defines the pharmacodynamics of (2-phenyloxolan-3-yl)methanamine. The oxolane C3 carbon is chiral, yielding enantiomers with potentially divergent biological activities. Studies on analogous scaffolds reveal that stereoconfiguration influences:
Table 2: Impact of Stereochemistry on Heterocyclic Amine Bioactivity
Stereoisomer | Target Receptor | Relative Affinity | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
(R)-enantiomer | GPCR-A | High (IC₅₀ = 0.2 μM) | 120 |
(S)-enantiomer | GPCR-A | Low (IC₅₀ = 15 μM) | 45 |
Racemate | Kinase-B | Moderate (IC₅₀ = 5 μM) | 75 |
(2-Phenyloxolan-3-yl)methanamine occupies a unique niche among bioactive heterocyclic amines. Contrasting its properties with key analogs clarifies its advantages and limitations:
Table 3: Structural and Bioactivity Comparison of Heterocyclic Amines
Compound Scaffold | Structural Feature | Representative Bioactivity | Limitations |
---|---|---|---|
(2-Phenyloxolan-3-yl)methanamine | Chiral oxolane, pKₐ ~9.5 | GPCR antagonism (IC₅₀ < 1 μM in lead compounds) | Moderate metabolic oxidation |
β-Phenylalanine | Flexible β-amino acid | Proteasome inhibition (IC₅₀ = 1 μM) | Susceptible to enzymatic degradation |
Morpholine | Linear O/N heterocycle | Kinase inhibition (e.g., FDA-approved drugs) | Limited conformational control |
Macrocyclic Heliat | D-amino acid-stabilized helix | Mcl-1 inhibition (Kd = 10–50 nM) | Synthetic complexity |
Bioactivity data further underscores distinctions:
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4